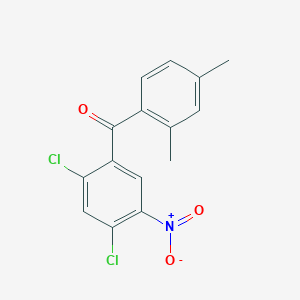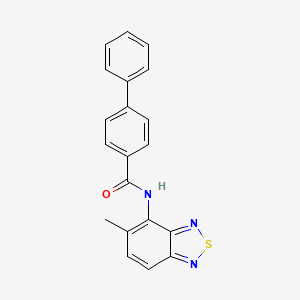
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide, also known as MBBA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. MBBA is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide exerts its biological effects by inhibiting PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In addition, this compound can inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Moreover, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Moreover, this compound can exhibit non-specific binding to proteins, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide. One potential direction is to study the efficacy of this compound in combination with other chemotherapeutic agents. Moreover, it would be interesting to investigate the potential of this compound as an anti-metastatic agent in animal models. Furthermore, the development of more potent and selective PKC inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents for cancer and other diseases.
合成法
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can be synthesized using a simple two-step process. In the first step, 5-methyl-2,1,3-benzothiadiazol-4-amine is reacted with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. In the second step, the resulting intermediate is treated with acetic anhydride and triethylamine to obtain this compound.
科学的研究の応用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-12-17-19(23-25-22-17)18(13)21-20(24)16-10-8-15(9-11-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPONSKGZBYRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
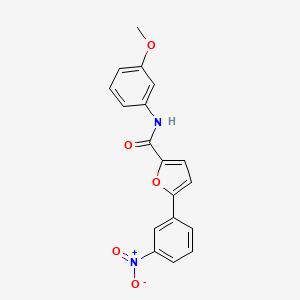
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
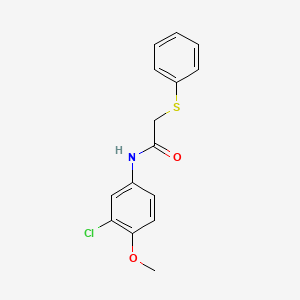
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
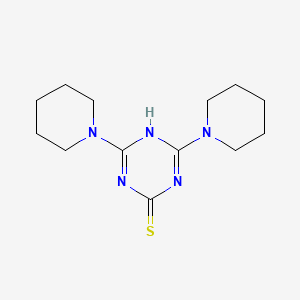
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
